

A Spectroscopic and Structural Elucidation Guide to 2-(2-(Hydroxymethyl)phenoxy)acetic acid

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Compound of Interest

	2-(2-
Compound Name:	(Hydroxymethyl)phenoxy)acetic
	acid

Cat. No.: B1595233

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of **2-(2-(hydroxymethyl)phenoxy)acetic acid** (CAS No. 97388-49-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a robust reference for structural identification and characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes an interpretation of the expected spectral features, causality behind the signals, and standardized protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Physicochemical Properties

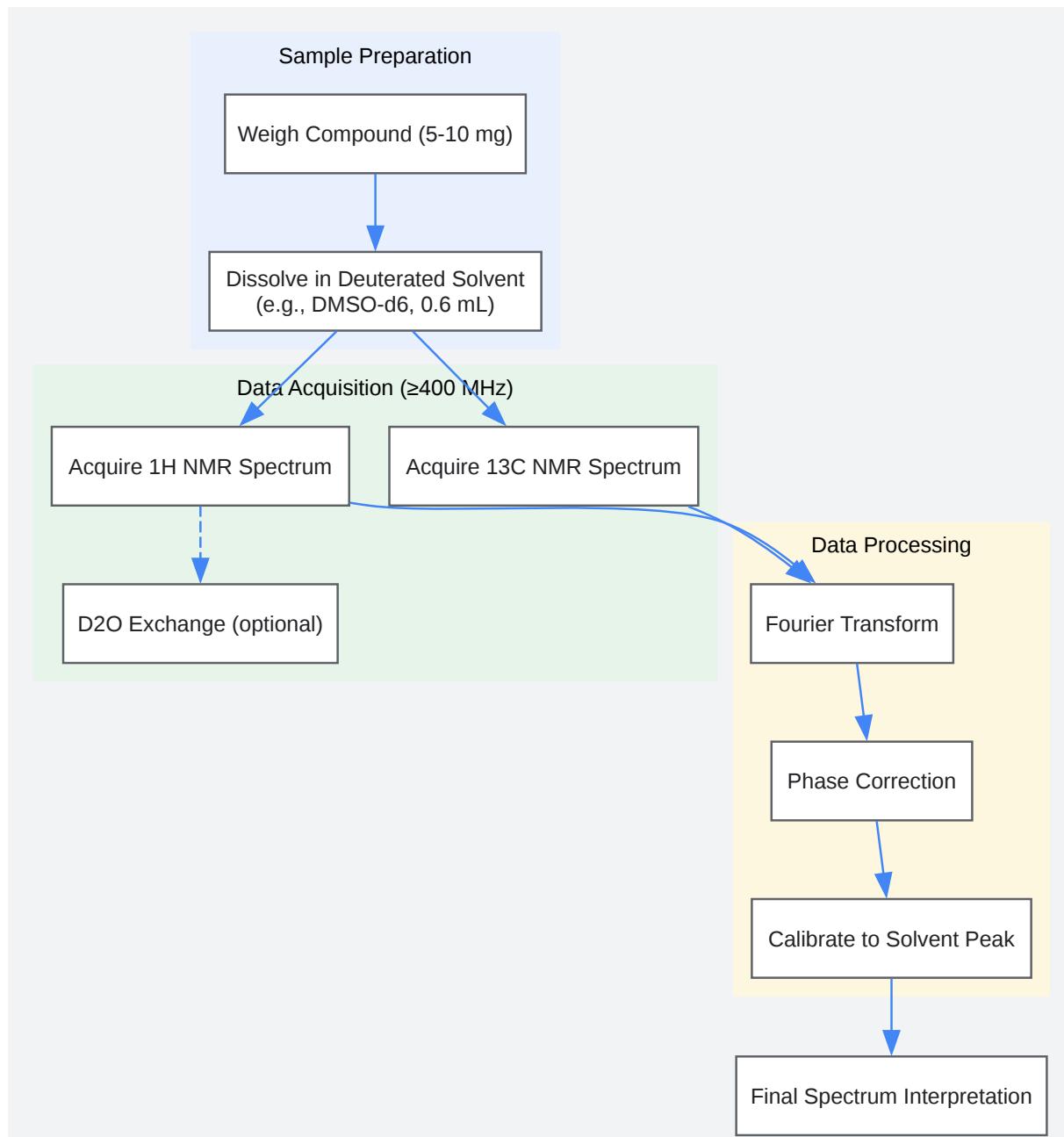
2-(2-(Hydroxymethyl)phenoxy)acetic acid is a derivative of phenoxyacetic acid, a chemical class known for a wide range of biological activities, including use as herbicides and pharmaceuticals.^[1] The molecule incorporates three key functional groups: a carboxylic acid,

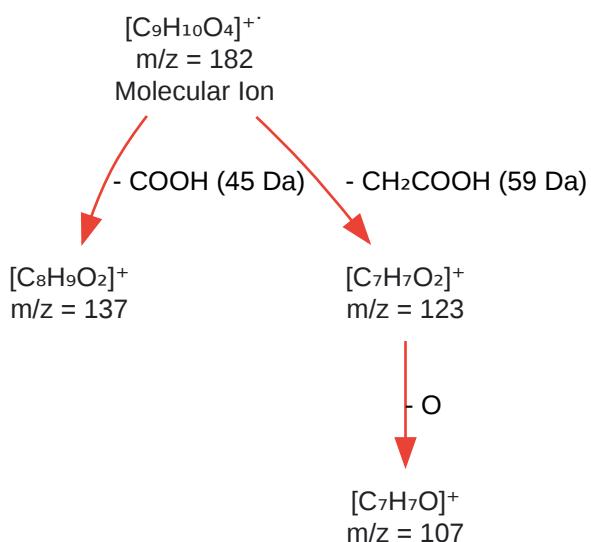
an ether, and a primary alcohol, all attached to an ortho-substituted benzene ring. This unique arrangement dictates its chemical behavior and produces a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of **2-(2-(Hydroxymethyl)phenoxy)acetic acid**

Property	Value	Source
CAS Number	97388-49-3	[2]
Molecular Formula	C ₉ H ₁₀ O ₄	[2]
Molecular Weight	182.17 g/mol	[2]
SMILES	C1=CC=C(C(=C1)CO)OCC(=O)O	[2]
Topological Polar Surface Area	66.76 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	4	[2]

Below is the chemical structure with standardized atom numbering for unambiguous referencing in spectroscopic assignments.





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References

- 1. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [A Spectroscopic and Structural Elucidation Guide to 2-(2-Hydroxymethyl)phenoxyacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595233#2-2-hydroxymethyl-phenoxy-acetic-acid-spectroscopic-data-nmr-ir-ms>

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